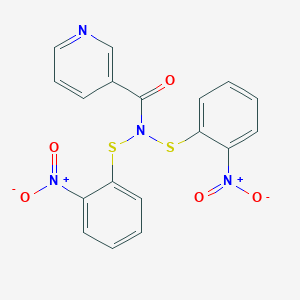
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of adamantane, a compound characterized by its diamond-like structure, which imparts significant stability and rigidity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-adamantylmethanol, which is then reacted with 2-propanol in the presence of a suitable catalyst to form the intermediate 1-(1-adamantylmethoxy)-2-propanol. This intermediate is then subjected to a substitution reaction with butylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantylmethoxy group, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Palladium on carbon, sodium borohydride
Solvents: Dichloromethane, ethanol, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to interact with specific neurotransmitter receptors.
Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, blocking the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This action helps in reducing neurotoxicity and has potential therapeutic benefits in conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclohexylamino-, hydrochloride
- 2-Propanol, 1-(1-adamantylmethoxy)-3-(tert-butylamino)-, hydrochloride
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(1-adamantylmethoxy)-3-butylamino-, hydrochloride is unique due to its specific butylamino substitution, which imparts distinct pharmacological properties. This substitution affects its binding affinity and selectivity for certain receptors, making it a valuable compound for targeted therapeutic applications.
Propriétés
Numéro CAS |
27866-12-2 |
|---|---|
Formule moléculaire |
C18H34ClNO2 |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
1-(1-adamantylmethoxy)-3-(butylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H33NO2.ClH/c1-2-3-4-19-11-17(20)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,19-20H,2-13H2,1H3;1H |
Clé InChI |
UIPLPUVJMFSPTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)




![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)

![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)




